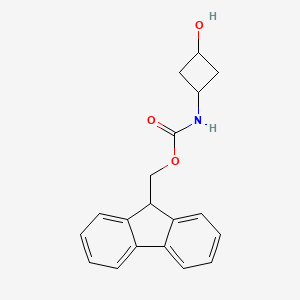
(9H-Fluoren-9-yl)methyl (3-hydroxycyclobutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorenyl group attached to a cyclobutyl carbamate, which imparts distinct chemical and physical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate typically involves multiple steps, starting with the preparation of the fluorenylmethyl group and the cyclobutyl carbamate. The fluorenylmethyl group can be synthesized through Friedel-Crafts alkylation, while the cyclobutyl carbamate is prepared via cyclization reactions. The final step involves coupling these two intermediates under specific reaction conditions, such as using a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more efficient catalysts, optimizing reaction temperatures and pressures, and employing continuous flow reactors to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
(9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Aplicaciones Científicas De Investigación
(9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate has been studied for its applications in several fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific pathways in disease models.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which (9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorenyl group can intercalate with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with active site residues, modulating the activity of the target protein. This dual interaction mechanism allows the compound to influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclopentyl]carbamate
- (9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclohexyl]carbamate
- (9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycycloheptyl]carbamate
Uniqueness
Compared to these similar compounds, (9H-fluoren-9-yl)methyl N-[(1s,3s)-3-hydroxycyclobutyl]carbamate is unique due to its smaller ring size, which imparts different steric and electronic properties. This can lead to distinct reactivity and interaction profiles, making it a valuable compound for specific applications where these unique properties are advantageous.
Propiedades
Fórmula molecular |
C19H19NO3 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-(3-hydroxycyclobutyl)carbamate |
InChI |
InChI=1S/C19H19NO3/c21-13-9-12(10-13)20-19(22)23-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18,21H,9-11H2,(H,20,22) |
Clave InChI |
VHSVPLWCEUMRPQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


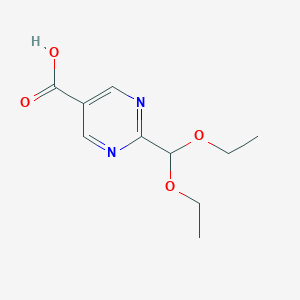

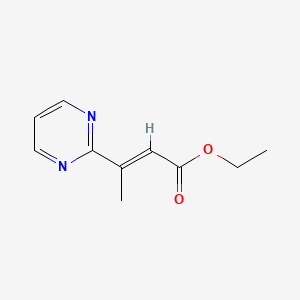
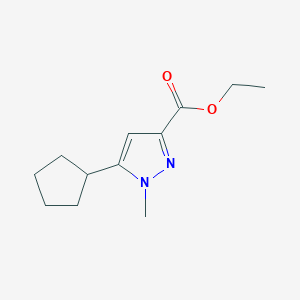
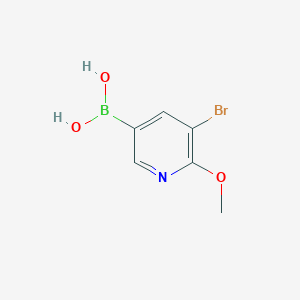
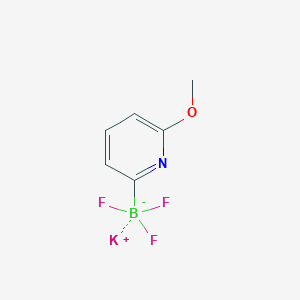
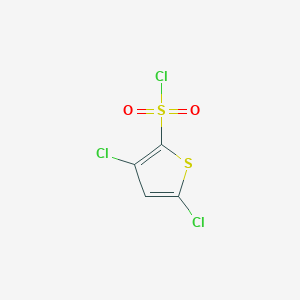
![2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride](/img/structure/B13461256.png)


![methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13461265.png)
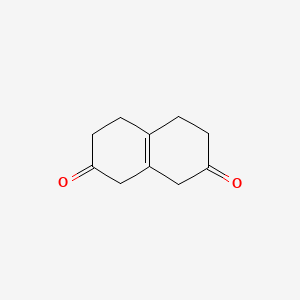
![(3R)-1-[1-(aminomethyl)cyclopropanecarbonyl]pyrrolidin-3-ol hydrochloride](/img/structure/B13461271.png)

